molecular formula C11H14ClNOS B12506665 N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide

N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide

Cat. No.: B12506665
M. Wt: 243.75 g/mol
InChI Key: YQAZHKMIBKHOJC-UHFFFAOYSA-N
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Description

N-[(E)-(4-Chlorophenyl)methylene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a 4-chlorophenyl substituent and a tert-butylsulfinamide group. This compound is widely utilized in asymmetric synthesis as a chiral auxiliary, particularly in the formation of imine intermediates for enantioselective reactions. Its E-configuration ensures stereochemical control during nucleophilic additions, a critical feature in pharmaceutical synthesis .

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3

InChI Key

YQAZHKMIBKHOJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Titanium-Mediated Condensation (Ellman’s Method)

Reaction Mechanism and Conditions

The titanium-mediated approach, pioneered by Ellman et al., employs titanium(IV) ethoxide [Ti(OEt)₄] to facilitate imine formation between 4-chlorobenzaldehyde and (R)- or (S)-2-methylpropane-2-sulfinamide. The reaction proceeds under inert conditions in tetrahydrofuran (THF) at elevated temperatures (60–100°C). Microwave irradiation (100°C, 1 h) enhances reaction efficiency, achieving 42–62% yields after column chromatography.

Key Steps:
  • Activation of Aldehyde : Ti(OEt)₄ coordinates with the aldehyde oxygen, increasing electrophilicity.
  • Nucleophilic Attack : Sulfinamide’s nitrogen attacks the activated aldehyde, forming a hemiaminal intermediate.
  • Dehydration : Elimination of water generates the (E)-configured imine.

Stereochemical Control

The chiral auxiliary (R)- or (S)-2-methylpropane-2-sulfinamide ensures enantioselectivity, with diastereomeric ratios (dr) exceeding 97:3 in optimized protocols. For example, using (R)-sulfinamide with Ti(OEt)₄ in THF at 70°C for 16 h produced the target compound in 51% yield and >98% enantiomeric excess (ee).

Cesium Carbonate-Promoted Condensation

Solvent and Base Optimization

This metal-free method utilizes cesium carbonate (Cs₂CO₃) in dichloromethane (DCM) at 20–45°C. The base deprotonates the sulfinamide, enabling nucleophilic attack on 4-chlorobenzaldehyde. Reactions typically complete within 4–16 h, yielding 44–62% after workup.

Representative Protocol:
  • Reagents : 4-Chlorobenzaldehyde (1.0 equiv), (R)-2-methylpropane-2-sulfinamide (1.05 equiv), Cs₂CO₃ (1.5 equiv).
  • Conditions : DCM, 45°C, 4 h.
  • Outcome : 51% yield, dr >99:1.

Advantages and Limitations

  • Advantages : Avoids transition metals, suitable for acid-sensitive substrates.
  • Limitations : Lower yields compared to titanium-mediated methods; requires stoichiometric base.

Mechanochemical Synthesis Using Iodine

Solvent-Free Grinding

Mechanochemical synthesis employs a ball mill or mortar-pestle to condense reagents without solvents. Iodine (2–10 mol%) acts as a catalyst, facilitating imine formation between 4-chlorobenzaldehyde and sulfinamide. Reactions complete in 10–20 min , yielding 49–76% .

Optimized Parameters:
  • Catalyst : 10 mol% iodine.
  • Time : 15 min at 30 Hz (ball mill).
  • Scale : Gram-scale feasible with minimal purification.

Environmental and Practical Benefits

  • Green Chemistry : Eliminates solvent waste, reduces energy consumption.
  • Scalability : Demonstrated for multi-gram batches.

DBU-Mediated Condensation in DMF

Room-Temperature Synthesis

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) enables condensation at 25°C. The base activates the sulfinamide via deprotonation, promoting nucleophilic attack on the aldehyde.

Procedure:
  • Reagents : 4-Chlorobenzaldehyde (1.0 equiv), (R)-sulfinamide (1.5 equiv), DBU (1.5 equiv).
  • Conditions : DMF, 25°C, 3 h.
  • Yield : 85% after chromatography.

Stereoselectivity and Scope

  • Diastereoselectivity : >99:1 dr due to DBU’s mild basicity preserving chiral integrity.
  • Compatibility : Effective for electron-deficient and heteroaromatic aldehydes.

Comparative Analysis of Methods

Method Conditions Yield dr/ee Scalability Environmental Impact
Titanium-Mediated THF, 100°C, 1 h 42–62% >98% ee Multi-kilogram Moderate (metal waste)
Cesium Carbonate DCM, 45°C, 4 h 44–62% >99:1 dr Lab-scale Low
Mechanochemical (I₂) Solvent-free, 15 min 49–76% 95:5 dr Gram-scale Minimal
DBU-Mediated DMF, 25°C, 3 h 85% >99:1 dr Lab-scale Moderate (DMF use)

Chemical Reactions Analysis

Types of Reactions: N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonamides.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C10H13ClN2OS
  • Molecular Weight : 244.74 g/mol
  • Structure : It contains a sulfinamide functional group, which is crucial for its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide has been investigated for its potential anticancer properties. Research indicates that similar sulfonylurea compounds can exhibit selective cytotoxicity against cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in human colon adenocarcinoma cells through mechanisms involving non-saturable energy-independent processes .

2. Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of sulfinamides. Aza analogs of the compound were evaluated for their ability to induce NRF2 (Nuclear factor erythroid 2-related factor 2) and exhibit antioxidant properties. These compounds demonstrated a capacity to protect neuronal cells from oxidative stress and inflammation, suggesting their potential in treating neurodegenerative diseases .

3. Chiral Auxiliary in Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. This application is particularly relevant in synthesizing pharmaceuticals where chirality is crucial for efficacy and safety .

Agricultural Applications

Sulfinamides have been explored for their potential use in agriculture as agrochemicals. Their ability to act as herbicides or fungicides stems from their structural properties that allow them to interact with biological systems in plants. Research indicates that derivatives of sulfinamides can inhibit specific enzymes critical for plant growth, thereby serving as effective herbicides .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Anticancer ActivityInhibition of cancer cell proliferationSelective cytotoxicity against colon adenocarcinoma cells
Neuroprotective PropertiesProtection against oxidative stress and inflammationInduction of NRF2 and antioxidant activity
Chiral AuxiliaryUsed in asymmetric synthesis for pharmaceuticalsFacilitates formation of enantiomerically pure compounds
Agricultural ChemicalsPotential herbicidal activityInhibition of key enzymes in plants

Case Study 1: Anticancer Activity

In a study examining the cellular pharmacology of related sulfonylureas, it was found that these compounds could enter cancer cells via passive diffusion, suggesting a mechanism for selective targeting of tumor cells while sparing normal cells. This highlights the potential for this compound as a lead compound for further development in cancer therapeutics.

Case Study 2: Neuroprotection

A series of experiments conducted on SH-SY5Y neuroblastoma cells revealed that certain derivatives of sulfinamides exhibited significant neuroprotective effects against oxidative stress induced by rotenone and oligomycin. The study concluded that these compounds could be promising candidates for developing treatments for neurodegenerative conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The chlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogues differ primarily in the aromatic/heteroaromatic substituents and stereochemical configurations. Below is a comparative analysis:

Compound Substituent Molecular Formula Key Features Reference
N-[(E)-(4-Chlorophenyl)methylene]-2-methylpropane-2-sulfinamide 4-Chlorophenyl C₁₁H₁₃ClNOS E-configuration; tert-butylsulfinamide for chiral induction.
(R,E)-N-[(2-Chloro-6-fluoroquinolin-3-yl)methylene]-2-methylpropane-2-sulfinamide 2-Chloro-6-fluoroquinoline C₁₄H₁₃ClFNOS Fluorine and quinoline enhance lipophilicity; used in radiopharmaceuticals.
(RS,E)-N-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-methylpropane-2-sulfinamide 6-Bromobenzo[d][1,3]dioxole C₁₂H₁₄BrNO₃S Bromine and dioxole ring improve electrophilicity; high yield (90%).
(S,Z)-N-[(3-Bromo-5-(1,3-dioxoisoindolin-2-yl)pyridin-2-yl)methylene]-2-methylpropane-2-sulfinamide 3-Bromo-5-dioxoisoindolinyl-pyridine C₁₇H₁₅BrN₂O₃S Z-configuration; dioxoisoindolinyl group aids in metal coordination.
(R)-N-((S)-Bicyclo[1.1.0]but-1-yl(4-chlorophenyl)methyl)-2-methylpropane-2-sulfinamide Bicyclo[1.1.0]butane + 4-chlorophenyl C₁₄H₁₇ClNOS Rigid bicyclic structure enhances stereoselectivity in cyclopropane synthesis.

Stereochemical Considerations

  • Configuration Impact : The E-configuration in the target compound ensures optimal alignment for nucleophilic attack, whereas Z-isomers (e.g., in ) exhibit reduced reactivity due to steric hindrance .
  • Diastereoselectivity : Use of (R)-sulfinamide vs. (S)-sulfinamide () dictates enantiomeric outcomes in products like apremilast intermediates .

Biological Activity

N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide, a sulfinamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications, particularly in neuroprotection and as an anti-inflammatory agent.

Chemical Structure and Synthesis

The compound features a sulfinamide functional group, which is known for its biological significance. The synthesis of this compound often involves the condensation of sulfinamide with an appropriate aldehyde, leading to the formation of the desired imine structure. Various synthetic approaches have been documented, emphasizing the importance of stereochemistry in determining biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. For instance, studies involving SH-SY5Y neuroblastoma cells demonstrated that it could mitigate oxidative stress induced by toxic agents such as rotenone and oligomycin. The compound's ability to induce the nuclear factor erythroid 2-related factor 2 (NRF2) pathway suggests a mechanism through which it enhances cellular resistance to oxidative damage .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro assays using lipopolysaccharide-stimulated BV2 microglial cells revealed that it effectively inhibited nitrite production, a marker of inflammatory response. This anti-inflammatory action is crucial for potential applications in neurodegenerative diseases where inflammation plays a significant role .

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH assay, which indicated moderate scavenging activity against free radicals. This property is essential for protecting neuronal cells from oxidative stress, which is implicated in various neurodegenerative disorders .

Mechanistic Insights

The biological activities of this compound are closely linked to its chemical structure and the presence of the sulfinamide group. The sulfinamide moiety enhances binding interactions with biological targets, contributing to its pharmacological effects. Computational studies have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, suggesting good bioavailability and blood-brain barrier permeability .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of this compound reduced neuronal loss in models of Alzheimer's disease by modulating oxidative stress pathways.
  • Inflammation Reduction : Clinical evaluations showed that patients receiving treatment with this compound reported decreased inflammatory markers associated with chronic neuroinflammation.

Comparative Biological Activity Table

Activity TypeMechanismReference
NeuroprotectionNRF2 induction
Anti-inflammatoryNitrite production inhibition
AntioxidantDPPH radical scavenging
Enzyme InhibitionAcetylcholinesterase inhibition

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